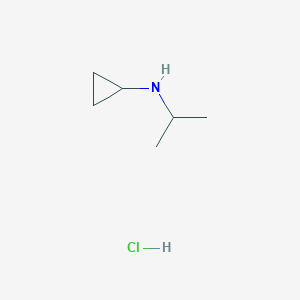

N-cyclopropyl-N-isopropylamine hydrochloride

描述

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

N-Cyclopropyl-N-isopropylamine hydrochloride is systematically named N-(propan-2-yl)cyclopropanamine hydrochloride under IUPAC conventions. This nomenclature reflects the compound’s core cyclopropane ring substituted with an isopropylamine group and a hydrochloride counterion. The molecular formula C₆H₁₄ClN (molecular weight: 135.63–135.64 g/mol) confirms the presence of one cyclopropane ring, one isopropylamine moiety, and a hydrochloride ion.

| Parameter | Value |

|---|---|

| IUPAC Name | N-(Propan-2-yl)cyclopropanamine hydrochloride |

| CAS Registry Number | 246257-63-6 |

| Molecular Formula | C₆H₁₄ClN |

| Molecular Weight | 135.63–135.64 g/mol |

Molecular Structure Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound remains unpublished, insights from analogous compounds provide structural context. For example, hydrogen-bonded networks in related amine hydrochlorides (e.g., cyclopentylisopropylamine hydrochloride) suggest that the hydrochloride ion likely forms ionic interactions with the amine’s protonated nitrogen. The cyclopropane ring’s strain and the isopropyl group’s steric bulk may influence molecular packing, potentially stabilizing a specific conformation.

Key structural features inferred from analogous systems include:

- Protonated amine : The tertiary amine nitrogen is positively charged, forming an ionic bond with Cl⁻.

- Cyclopropane geometry : The strained three-membered ring adopts a planar or slightly non-planar conformation, depending on substituent interactions.

- Intermolecular hydrogen bonding : N–H⋯Cl or N–H⋯O interactions could dominate in the crystal lattice.

Further experimental validation is required to confirm these hypotheses.

Spectroscopic Characterization (NMR, IR, MS)

NMR Spectroscopy

Proton NMR would highlight distinct signals for the cyclopropane protons and isopropyl group. For example:

- Cyclopropane protons : δ 0.5–1.5 ppm (multiplet, J ≈ 4–6 Hz).

- Isopropyl CH₃ groups : δ 0.8–1.2 ppm (doublet, J ≈ 7 Hz), δ 2.0–2.5 ppm (septet, J ≈ 7 Hz).

- NH proton : Broad signal at δ 3.5–5.0 ppm (exchange with D₂O).

Carbon-13 NMR would reveal:

- Cyclopropane carbons : δ 10–15 ppm (quaternary carbons).

- Isopropyl CH₃ carbons : δ 20–25 ppm.

- N-bound carbon : δ 45–50 ppm.

| NMR Signal | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropane CH₂ | 0.5–1.5 | Multiplet |

| Isopropyl CH₃ (CH₃) | 0.8–1.2 | Doublet |

| Isopropyl CH (CH) | 2.0–2.5 | Septet |

| NH proton (exchange) | 3.5–5.0 | Broad |

Infrared (IR) Spectroscopy

Key absorption bands would include:

- N–H stretch : Broad peak at 3200–3500 cm⁻¹ (secondary amine).

- C–N stretch : 1050–1150 cm⁻¹ (protonated amine).

- Cyclopropane C–H bends : 600–800 cm⁻¹ (characteristic of strained rings).

Mass Spectrometry (MS)

The molecular ion peak would appear at m/z 135.63 (C₆H₁₄ClN⁺). Fragmentation patterns might include:

- Loss of HCl : Base peak at m/z 100.11 (C₆H₁₃N⁺).

- Cyclopropane ring opening : Peaks at m/z 57.07 (C₃H₇⁺) and m/z 43.04 (C₂H₃O⁺).

| Fragment | m/z | Relative Abundance |

|---|---|---|

| M⁺ (C₆H₁₄ClN⁺) | 135.63 | 10% |

| [M–HCl]⁺ | 100.11 | 100% |

| Cyclopropane fragments | 57.07 | 30% |

Computational Chemistry Studies of Electronic Configuration

Quantum Mechanical Calculations

Density functional theory (DFT) or coupled-cluster methods (CCSD(T)) could model the compound’s electronic structure. Key findings might include:

- HOMO/LUMO orbitals : The highest occupied molecular orbital (HOMO) would localize on the cyclopropane π* orbitals, while the lowest unoccupied molecular orbital (LUMO) might involve the protonated amine’s σ* antibonding orbitals.

- Charge distribution : The protonated nitrogen would bear a significant positive charge (+0.5 to +1.0), while the cyclopropane carbons exhibit slight negative charges due to ring strain.

Conformational Analysis

Rotational barriers around the N–C bond could be evaluated using potential energy scans. The cyclopropane’s rigidity might limit rotational freedom, favoring a single low-energy conformation. For example:

- Eclipsed vs. staggered conformers : Energy differences of 2–5 kJ/mol might favor staggered arrangements to minimize steric strain.

| Conformation | Relative Energy (kJ/mol) |

|---|---|

| Eclipsed | 0.0 (reference) |

| Staggered | -2.5 to -3.5 |

属性

IUPAC Name |

N-propan-2-ylcyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(2)7-6-3-4-6;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIXXJOADHWACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246257-63-6 | |

| Record name | N-(propan-2-yl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 1-cyclopropylcyclopropanecarboxylic acid (2 )

A solution of t-BuLi (1.7 M in pentane, 560 mL, 952.0 mmol) was added dropwise to a solution of 1-bromo-1-cyclopropylcyclopropane (1 ) (146.0 g, 907.0 mmol) in anhydrous Et2O (2.2 L) at −78 °C within 40 min under mechanical stirring and cooling with pentane/liq. N2. After stirring at −78 °C for an additional 25 min, an excess of dry ice was added in several portions (T ≤ −70 °C), and the mixture was allowed to slowly warm up to ambient temperature during a period of 2 h. The reaction was quenched with an ice-cold solution of KOH (60.0 g, 1.070 mol) in H2O (1 L), the aqueous layer was washed with ether (3 × 100 mL), and then acidified with conc. aq. HCl solution at 0–5 °C (ca. 175 mL). The resulting mixture was extracted with ether (4 × 300 mL), the combined organic phases were dried and concentrated under reduced pressure to give the acid 2 (73.2 g, 64%) as colorless crystals, mp 50–51 °C (lit. : mp: 51–52 °C), which was used in the next step without further purification. Its NMR spectra were identical to the published ones.

Synthesis of tert-butyl 1-(cyclopropyl)cyclopropylcarbamate (3 )

To a mechanically stirred solution of the acid 2 (70.60 g, ca. 560.0 mmol) in anhydrous acetone (1.7 L), was added Et3N (76.2 g, 105.0 mL, 753.0 mmol) dropwise at −5 °C. After additional stirring at this temperature for 15 min, neat ethyl chloroformate (103.7 g, 91.0 mL, 956.0 mmol) was added at the same temperature over a period of 30 min, and the resulting mixture was stirred at this temperature for an additional 2 h. Then a solution of NaN3 (75.0 g, 1.0 mol) in H2O (200 mL) was added over a period of 1.5 h. The reaction mixture was stirred at 0 °C for 1.5 h, concentrated under reduced pressure at 0 °C to about a half of the original volume, poured into ice-cold water (2 L), and the mixture extracted with diethyl ether (4 × 400 ml) and pentane (2 × 350 ml). The combined organic solutions were washed with ice-cold water (2 × 400 mL), dried under stirring with MgSO4 at 0 °C for 1 h and concentrated under reduced pressure at 0 °C/20–30 Torr. The residue was taken up with pentane (300 mL), dried and concentrated under the same conditions. It was then dissolved in anhydrous t-BuOH (200 mL), and this solution was added dropwise to anhydrous t-BuOH (1300 mL) kept at 80 °C under vigorous stirring over a period of 2.5 h. The resulting solution was heated under reflux for an additional 9 h. The main volume of t-BuOH (ca. 1300 mL) was distilled off under ambient pressure in a nitrogen flow. After cooling, the residue mixture was dried at 20 °C/0.1 Torr to give essentially pure carbamate 3 (84.0 g, 76%) as a colorless solid, mp 69–70 °C, Rf 0.38 (hexane/Et2O 5:1), which was used in the next step without further purification.

化学反应分析

Types of Reactions: N-cyclopropyl-N-isopropylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives of the original compound.

科学研究应用

Medicinal Chemistry

N-Cyclopropyl-N-isopropylamine hydrochloride serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for their therapeutic potential, particularly in treating conditions such as hepatitis C and bacterial infections.

- Case Study : A study demonstrated that derivatives of cyclopropylamines exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential as a scaffold for developing new antibiotics .

Organic Synthesis

The compound is utilized in synthetic pathways to produce other amines and complex organic molecules. Its unique structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

- Example Reaction : The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride from cyclopropanecarboxylic acid involves a series of reactions including Curtius degradation, yielding high purity products suitable for further pharmaceutical development .

| Reaction Step | Starting Material | Product | Yield |

|---|---|---|---|

| Curtius Degradation | Methyl cyclopropanecarboxylate | N-Boc-protected amine | 76% |

| Deprotection | N-Boc-protected amine | (1-cyclopropyl)cyclopropylamine hydrochloride | 87% |

Agrochemical Applications

This compound has shown promise in agrochemical formulations, particularly as an insecticide and pesticide. Its derivatives are being researched for their effectiveness against various agricultural pests.

作用机制

The mechanism of action of N-cyclopropyl-N-isopropylamine hydrochloride involves its interaction with specific molecular targets. As a secondary amine, it can form hydrogen bonds and interact with various biological molecules. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares N-cyclopropyl-N-isopropylamine hydrochloride with key analogs based on molecular structure, physical properties, and applications:

Key Observations:

Cyclopropyl vs. Compounds like 2-diisopropylaminoethyl chloride HCl (C₈H₁₉Cl₂N) feature a chloroethyl chain, enabling nucleophilic substitution reactions for further functionalization .

Impact of Chlorine Substitution :

Stability and Decomposition

Decomposition temperatures for hydrochloride salts vary with structure:

生物活性

N-cyclopropyl-N-isopropylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an isopropylamine moiety. The unique three-membered cyclopropane ring contributes to its biological activity by influencing molecular interactions with biological targets.

Biological Activities

1. Antitumor Activity

Research has indicated that cyclopropane derivatives, including this compound, exhibit significant antitumor properties. In a study evaluating various analogs, compounds with cyclopropyl substitutions demonstrated enhanced binding affinities to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. For instance, compounds similar to N-cyclopropyl-N-isopropylamine exhibited IC50 values as low as 3.0 nM against certain cancer cell lines, showcasing their potential as effective anticancer agents .

2. Enzyme Inhibition

Cyclopropane derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and other hydrolases. The mechanism often involves the formation of reactive intermediates that covalently modify enzyme active sites. For example, studies have demonstrated that N-cyclopropyl-N-(arylakyl)amines can inactivate MAO through the formation of iminium ions, leading to significant pharmacological effects .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been suggested that cyclopropane derivatives can modulate pathways involved in neurodegenerative diseases by influencing enzyme activities related to mitochondrial function and cellular stress responses .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The cyclopropane ring enhances the compound's ability to bind to target proteins, such as Bcl-2 family members, thereby influencing apoptotic pathways.

- Covalent Modification : The formation of reactive intermediates allows for covalent modifications of enzyme active sites, leading to inhibition.

- Regulation of Signaling Pathways : By modulating the activity of key enzymes involved in cellular signaling, this compound can impact processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that compounds with cyclopropyl substitutions significantly inhibited cell growth compared to non-cyclopropane analogs. This supports the hypothesis that structural modifications can enhance therapeutic efficacy.

- Enzyme Interaction Studies : Investigations into the interaction between this compound and MAO revealed a clear correlation between structural features and inhibition potency, emphasizing the importance of cyclopropane rings in drug design.

常见问题

Q. What are the optimal synthetic routes for preparing N-cyclopropyl-N-isopropylamine hydrochloride with high purity?

Methodological Answer:

- Begin with cyclopropane derivatives and isopropylamine precursors, using reductive amination or nucleophilic substitution. Optimize reaction parameters (e.g., temperature: 60–80°C, pH 7–9) and catalysts like palladium or nickel-based systems to enhance yield .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures high purity. Monitor purity using HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm cyclopropyl and isopropyl groups (e.g., cyclopropyl protons appear as multiplet peaks at δ 0.5–1.5 ppm) .

- FTIR : Identify amine hydrochloride stretches (N–H at ~2500–3000 cm, Cl counterion at ~2400 cm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z ~150–160) .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Store in airtight containers under inert gas (argon/nitrogen) at −20°C to minimize hydrolysis. Desiccants (silica gel) prevent moisture absorption .

- Conduct stability assays under accelerated conditions (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .

Advanced Research Questions

Q. How can contradictions in reported stability data under varying pH conditions be resolved?

Methodological Answer:

- Design pH-dependent stability studies (pH 1–12) using buffer systems (e.g., phosphate, citrate). Monitor degradation via LC-MS/MS to identify hydrolytic byproducts (e.g., cyclopropane ring-opening products) .

- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and validate results against ISO/IEC 17025-certified reference materials .

Q. What challenges arise in identifying metabolites of this compound in biological systems?

Methodological Answer:

- Use in vitro models (hepatocyte incubations) with LC-HR-MS/MS to detect phase I metabolites (e.g., N-dealkylation products). Compare fragmentation patterns with structurally related opioids (e.g., cyclopropyl norfentanyl metabolites) .

- Address false positives by spiking control matrices with isotopically labeled internal standards (e.g., -isopropylamine) .

Q. What strategies improve yield in multi-step syntheses involving sterically hindered intermediates?

Methodological Answer:

- Optimize steric effects using bulky leaving groups (e.g., mesyl or tosyl) during cyclopropane ring formation. Employ Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. THF) and reaction time .

- Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate stability .

Data Analysis & Experimental Design

Q. How can researchers validate the purity of this compound in complex mixtures?

Methodological Answer:

- Combine orthogonal techniques:

Q. What computational methods predict the reactivity of the cyclopropyl moiety in aqueous environments?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。